1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole
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Overview
Description
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to an imidazole ring, which is further substituted with a methoxy and a methyl group on the phenyl ring. Its molecular formula is C12H14N2O3S.
Preparation Methods
The synthesis of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzenesulfonyl chloride and 2-methylimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The sulfonyl chloride is added dropwise to a solution of 2-methylimidazole and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazole derivatives.
Scientific Research Applications
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also interact with metal ions and other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole can be compared with similar compounds such as:
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-2,6-dimethylpiperidine: This compound has a piperidine ring instead of an imidazole ring, leading to different chemical and biological properties.
2-Methoxy-5-methylphenol: This compound lacks the sulfonyl and imidazole groups, making it less versatile in chemical reactions and applications.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-9-4-5-11(17-3)12(8-9)18(15,16)14-7-6-13-10(14)2/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJURFWBAUGZRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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